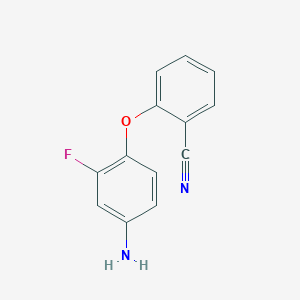

2-(4-Amino-2-fluorophenoxy)benzonitrile

Description

2-(4-Amino-2-fluorophenoxy)benzonitrile is a benzonitrile derivative featuring a 4-amino-2-fluorophenoxy substituent at the 2-position of the benzonitrile core. Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions between fluorinated benzonitrile precursors and aminophenol derivatives under basic conditions .

Properties

IUPAC Name |

2-(4-amino-2-fluorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-11-7-10(16)5-6-13(11)17-12-4-2-1-3-9(12)8-15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCBMXFEHUHNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenoxy)benzonitrile typically involves a multi-step reaction process. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-substituted phenol reacts with a cyanide source under specific conditions. The reaction conditions include the use of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-2-fluorophenoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce various derivatives, including those with different functional groups attached to the benzene ring.

Scientific Research Applications

Cancer Therapeutics

The compound exhibits promising anti-cancer properties, particularly as an inhibitor of the PD-L1 protein, which plays a critical role in immune evasion by tumors. In recent studies, derivatives of 2-(4-Amino-2-fluorophenoxy)benzonitrile have been evaluated for their ability to disrupt the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy.

- Mechanism of Action : The compound's ability to bind to PD-L1 has been demonstrated through various assays, including nuclear magnetic resonance (NMR) and cell-based assays. These studies show that it can effectively inhibit PD-L1, thus enhancing T-cell activation against tumors .

- Case Studies : In vitro assays have confirmed that derivatives of this compound display low nanomolar inhibitory activities against PD-L1, with binding affinities comparable to established inhibitors like BMS1166. For instance, one derivative was found to bind to human PD-L1 with a dissociation constant () of approximately 27 nM .

Neurological Research

Beyond oncology, this compound has potential applications in neurological research. Its structural motifs suggest that it may interact with various neurotransmitter systems, possibly leading to the development of new treatments for neurological disorders.

- Pharmacological Properties : Studies indicate that compounds with similar structures exhibit anticonvulsant activity and modulate sodium channel dynamics. This suggests that this compound could be explored further for its effects on neuronal excitability and seizure protection .

Biochemical Tools

The compound serves as an organic buffer in biochemical applications, aiding in various biological assays and experiments. Its stability and solubility make it suitable for use in laboratory settings where precise pH control is required .

Data Tables

Mechanism of Action

The mechanism by which 2-(4-Amino-2-fluorophenoxy)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Cytotoxic Benzonitrile Derivatives

Several benzonitrile analogs, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) , exhibit potent cytotoxicity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC₅₀ values ranging from 14.3 to 27.1 μg/mL . Key structural differences from the target compound include:

- Triazole substituents : Enhance binding to enzymatic targets (e.g., aromatase inhibitors).

- Chloro/methoxy groups : Improve lipophilicity and membrane permeability.

- Ethenyl linkages: Facilitate π-π stacking interactions in biological systems.

Fluoro-Substituted Benzonitriles in Materials Science

Benzonitrile derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are employed in OLEDs as thermally activated delayed fluorescence (TADF) materials due to their electron-deficient nitrile groups and extended conjugation . The target compound’s amino and fluoro substituents may disrupt conjugation, making it less suitable for optoelectronics but more amenable to hydrogen bonding in drug-receptor interactions.

Trifluoromethyl and Hydroxy Analogs

- 2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile (3B): The trifluoromethyl group increases metabolic stability and lipophilicity, yielding an 82% synthesis efficiency . Compared to the target compound, the trifluoromethyl group enhances steric bulk and electron-withdrawing effects, which may alter binding kinetics.

Substituent Position and Bioactivity

- 2-Fluoro-6-(4-methylphenoxy)benzonitrile: The methyl group at the para position of the phenoxy ring enhances hydrophobicity, favoring membrane interaction .

Biological Activity

2-(4-Amino-2-fluorophenoxy)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C13H10FN2O, features a fluorinated phenyl ring and an amino group that contribute to its unique biological properties. The presence of the nitrile functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial pathogens. For instance, a study highlighted its effectiveness against enteric pathogens, demonstrating broad-spectrum antibacterial activity. The compound was shown to induce cell envelope stress in bacteria, leading to alterations in the proton motive force (PMF), which ultimately resulted in bacterial cell death .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 1.5 µg/mL | Induces cell envelope stress |

| Salmonella typhimurium | 1.0 µg/mL | Alters proton motive force |

| Staphylococcus aureus | 0.8 µg/mL | Disrupts bacterial membrane integrity |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research has shown that this compound can inhibit tumor growth in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been noted to disrupt the PD-1/PD-L1 interaction, which is crucial for tumor immune evasion .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Inhibition of PD-1/PD-L1 binding |

| MCF-7 (breast cancer) | 7.5 | Induction of apoptosis |

| A549 (lung cancer) | 6.0 | Modulation of cell signaling pathways |

Case Studies

A notable case study involved the application of this compound in a murine model of shigellosis, where it demonstrated significant efficacy in reducing bacterial load and improving survival rates . Another study focused on its use in combination therapies with established anticancer agents, revealing enhanced therapeutic effects against resistant cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial cells and cancerous tissues. The amino group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom may enhance lipophilicity and membrane permeability, allowing for better cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.